1,4-Diethoxybenzene

描述

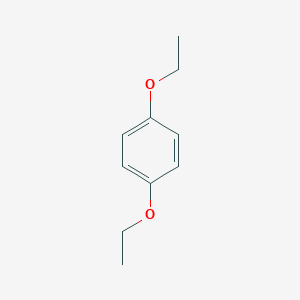

Structure

3D Structure

属性

IUPAC Name |

1,4-diethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGNFIQXBYRDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059549 | |

| Record name | Benzene, 1,4-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-95-2 | |

| Record name | 1,4-Diethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diethoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Diethoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,4-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Y51501JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Diethoxybenzene: Synthesis, Properties, and Applications

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of 1,4-Diethoxybenzene (CAS No. 122-95-2), a key aromatic ether intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details its physical and chemical properties, outlines detailed experimental protocols for its synthesis and purification, and explores its applications as a precursor in the synthesis of pharmaceuticals and liquid crystals.

Core Properties of this compound

This compound, also known as hydroquinone diethyl ether, is a white crystalline solid at room temperature.[1][2] It is primarily utilized as an intermediate in the synthesis of a variety of organic compounds, including dyes, fragrances, pharmaceuticals, and liquid crystal materials.[1][2]

Chemical Identification and Physical Constants

The fundamental identifiers and physical constants of this compound are summarized in the table below, providing a ready reference for laboratory and industrial applications.

| Property | Value | Source(s) |

| CAS Number | 122-95-2 | [3] |

| Molecular Formula | C₁₀H₁₄O₂ | [4][5] |

| Molecular Weight | 166.22 g/mol | [4] |

| Appearance | White crystalline powder/solid | [1] |

| Melting Point | 69-72 °C | [6] |

| Boiling Point | 246 °C at 760 mmHg | [5] |

| Density | Approximately 1.0 g/cm³ | |

| Solubility | Insoluble in water; Soluble in ethanol and ether. | [1] |

| Vapor Pressure | 0.0436 mmHg at 25°C |

Synthesis and Purification: Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from hydroquinone.[1][7] This method involves the deprotonation of hydroquinone followed by a nucleophilic substitution reaction with an ethylating agent.

Williamson Ether Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar dialkoxybenzenes.

Materials:

-

Hydroquinone

-

Ethyl bromide or Diethyl sulfate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (as solvent)

-

Water

-

95% Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Stirrer (magnetic or mechanical)

-

Heating mantle or water bath

-

Buchner funnel and filter flask

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a stirrer, dissolve hydroquinone in ethanol.

-

Base Addition: While stirring, add a stoichiometric excess of powdered sodium hydroxide or potassium hydroxide to the solution.

-

Alkylation: Slowly add the ethylating agent (e.g., ethyl bromide) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for a period of 2-4 hours to ensure the completion of the reaction.[7]

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water. This will precipitate the crude this compound.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel and wash thoroughly with water to remove any inorganic salts.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy this compound | 122-95-2 [smolecule.com]

- 3. 122-95-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | C10H14O2 | CID 67150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1,4-diethoxy- [webbook.nist.gov]

- 6. This compound | CAS#:122-95-2 | Chemsrc [chemsrc.com]

- 7. Page loading... [guidechem.com]

Spectroscopic Profile of 1,4-Diethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 1,4-diethoxybenzene, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₄O₂ with a molecular weight of 166.22 g/mol . Its structure is characterized by a central benzene ring substituted with two ethoxy groups at the para positions. This symmetrical arrangement is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide distinct and complementary information.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It typically exhibits a triplet for the methyl protons, a quartet for the methylene protons, and a singlet for the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 1.37 | Triplet | 6H | 7.0 | -CH₃ |

| 3.96 | Quartet | 4H | 7.0 | -O-CH₂- |

| 6.81 | Singlet | 4H | N/A | Ar-H |

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum of this compound shows three distinct signals, corresponding to the three unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 15.0 | -CH₃ |

| 63.8 | -O-CH₂- |

| 115.5 | Ar-C-H |

| 153.1 | Ar-C-O |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2975 | C-H stretch (aliphatic) |

| ~2870 | C-H stretch (aliphatic) |

| ~1510 | C=C stretch (aromatic) |

| ~1240 | C-O stretch (aryl ether) |

| ~1050 | C-O stretch (alkyl ether) |

| ~825 | C-H bend (aromatic, para-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 166 | 48 | [M]⁺ (Molecular Ion) |

| 138 | 16 | [M - C₂H₄]⁺ |

| 110 | 100 | [M - C₂H₄ - C₂H₄]⁺ |

| 109 | 59 | [M - C₂H₄ - C₂H₅]⁺ |

| 81 | 25 | [C₆H₅O]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid sample such as this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

-

Gently agitate the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution.

-

Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the peak multiplicities and coupling constants to deduce the connectivity of the atoms.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

-

Instrument Setup and Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the significant absorption peaks in the spectrum.

-

Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the structure of the compound.

-

Mass Spectrometry (MS) (Electron Ionization - EI)

-

Sample Introduction:

-

For a solid sample like this compound, a direct insertion probe is commonly used.

-

A small amount of the sample is placed in a capillary tube, which is then inserted into the probe.

-

The probe is introduced into the ion source of the mass spectrometer through a vacuum lock.

-

-

Ionization and Analysis:

-

The sample is heated to induce vaporization into the gas phase within the ion source.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value typically corresponds to the molecular ion [M]⁺.

-

The fragmentation pattern provides valuable information about the structure of the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Synthesis of 1,4-Diethoxybenzene from Hydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-diethoxybenzene from hydroquinone, a common transformation in organic chemistry with applications in the development of pharmaceuticals, fragrances, and liquid crystals.[1] The primary method detailed is the Williamson ether synthesis, a robust and widely utilized reaction for forming ethers.[2]

Reaction Overview

The synthesis of this compound from hydroquinone is typically achieved through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this process, the hydroxyl groups of hydroquinone are deprotonated by a base to form a more nucleophilic phenoxide dianion. This dianion then attacks an ethylating agent, such as ethyl bromide or ethyl iodide, to form the diether product.[2]

The choice of base, solvent, and temperature is crucial for optimizing the reaction rate and maximizing the yield of this compound.[3] Common bases include potassium hydroxide and sodium hydroxide, while suitable solvents include ethanol and dimethyl sulfoxide (DMSO).[1][3] The reaction is often carried out at an elevated temperature to ensure a reasonable reaction rate.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Source(s) |

| Reactants | ||

| Hydroquinone | 1.0 equivalent | [2] |

| Ethyl Bromide/Iodide | >2.0 equivalents | [1][3] |

| Base (e.g., KOH, NaOH) | >2.0 equivalents | [1][3] |

| Reaction Conditions | ||

| Solvent | Ethanol or DMSO | [1][3] |

| Temperature | 60 °C (Ethanol) | [1] |

| Reaction Time | 2 hours (Ethanol) | [1] |

| Product Information | ||

| Product Name | This compound | [1] |

| Appearance | White crystalline solid | [1] |

| Yield | ~80% | [1] |

| Melting Point | 69-72 °C | [4][5][6] |

| Spectroscopic Data | ||

| 1H NMR | See spectrum details below | [7][8] |

| 13C NMR | See spectrum details below | [7] |

| IR | See spectrum details below | [9][10] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from hydroquinone using potassium hydroxide in ethanol.

Materials:

-

Hydroquinone

-

Ethyl bromide

-

Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroquinone in ethanol.

-

Addition of Base: To the stirred solution, add powdered potassium hydroxide.

-

Addition of Ethylating Agent: While stirring, add ethyl bromide to the reaction mixture.

-

Reaction: Heat the mixture to 60 °C and maintain this temperature for 2 hours.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic extracts.

-

Washing: Wash the combined organic layers with deionized water to remove any remaining base and salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from ethanol to obtain a white crystalline solid.[1]

Visualizations

Reaction Mechanism

The following diagram illustrates the SN2 mechanism for the Williamson ether synthesis of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound CAS#: 122-95-2 [amp.chemicalbook.com]

- 6. 122-95-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound | C10H14O2 | CID 67150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(122-95-2) 1H NMR spectrum [chemicalbook.com]

- 9. This compound(122-95-2) IR Spectrum [chemicalbook.com]

- 10. Benzene, 1,4-diethoxy- [webbook.nist.gov]

An In-Depth Technical Guide to the Williamson Ether Synthesis of 1,4-Diethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Williamson ether synthesis for preparing 1,4-diethoxybenzene, a valuable intermediate in the synthesis of dyes, pharmaceuticals, and liquid crystal materials.[1] The document details optimized reaction protocols, presents key quantitative data in a structured format, and offers insights into the reaction mechanism, potential side reactions, and product characterization.

Introduction to the Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry, is a versatile and widely employed method for the preparation of symmetrical and unsymmetrical ethers.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide or other suitable leaving group from a primary alkyl halide.[2] In the context of this compound synthesis, the dianion of hydroquinone is reacted with an ethylating agent.

Reaction and Mechanism

The overall reaction for the synthesis of this compound from hydroquinone is as follows:

The reaction mechanism involves the deprotonation of hydroquinone by a base to form the hydroquinone dianion, which then acts as a potent nucleophile. This dianion subsequently attacks the electrophilic carbon of the ethylating agent in a concerted SN2 fashion, leading to the formation of the ether linkages.

Data Presentation: A Comparative Analysis of Reaction Conditions

The yield of this compound is highly dependent on the choice of reagents and reaction conditions. The following table summarizes various reported methods, providing a clear comparison for researchers to select the most suitable protocol for their needs.

| Ethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl Bromide | Potassium Hydroxide | Ethanol | 60 | 2 | ~80 | [3] |

| Diethyl Sulfate | Sodium Hydroxide | Aqueous | Not Specified | Not Specified | High | [3] |

| Ethyl Iodide | Potassium Carbonate | Butanone | Reflux | 1 | Not Specified | This guide provides a general protocol; yields may vary. |

| Ethyl Halide | Sodium Ethoxide | Ethanol | Reflux | Not Specified | Good | [4] |

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for a high-yield synthesis of this compound.

High-Yield Synthesis using Ethyl Bromide and Potassium Hydroxide

This protocol is based on a reported method with a yield of approximately 80%.[3]

Materials:

-

Hydroquinone

-

Ethyl Bromide

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Deionized Water

-

Dichloromethane or Diethyl Ether (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Stirring mechanism (magnetic stirrer or overhead stirrer)

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a stirrer, dissolve hydroquinone in ethanol.

-

Addition of Base: To the stirred solution, add powdered potassium hydroxide.

-

Addition of Ethylating Agent: Slowly add ethyl bromide to the reaction mixture.

-

Reaction: Heat the mixture to 60°C in a water bath and maintain this temperature with continuous stirring for 2 hours.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the flask and stir. The solution should remain alkaline.

-

Isolation of Crude Product: The crude this compound will precipitate out of the solution. Collect the solid by suction filtration using a Büchner funnel.

-

Washing: Wash the collected solid with water until the filtrate is neutral.

-

Drying: Dry the crude product in a vacuum oven.

-

Purification: Recrystallize the crude product from 95% ethanol to obtain pure this compound as a white crystalline solid.[3]

Product Characterization

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity.

Physical Properties

| Property | Value |

| Appearance | White crystalline solid[3] |

| Melting Point | 69-72 °C |

| Boiling Point | 246 °C |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. |

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance): [5]

-

δ ~1.4 ppm (t, 6H): Triplet corresponding to the six protons of the two methyl (-CH3) groups.

-

δ ~4.0 ppm (q, 4H): Quartet corresponding to the four protons of the two methylene (-OCH2-) groups.

-

δ ~6.8 ppm (s, 4H): Singlet corresponding to the four aromatic protons.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~15 ppm: Carbon of the methyl (-CH3) groups.

-

δ ~64 ppm: Carbon of the methylene (-OCH2-) groups.

-

δ ~115 ppm: Aromatic C-H carbons.

-

δ ~153 ppm: Aromatic C-O carbons.

IR (Infrared) Spectroscopy: [6][7]

-

~2980-2850 cm-1: C-H stretching of the ethyl groups.

-

~1510 cm-1: C=C stretching of the aromatic ring.

-

~1230 cm-1: Aryl-O-C stretching.

-

~1050 cm-1: C-O-C stretching.

-

~820 cm-1: C-H out-of-plane bending for a 1,4-disubstituted benzene ring.

Potential Side Reactions and Troubleshooting

While the Williamson ether synthesis is generally robust, certain side reactions can lower the yield and complicate purification.

-

Elimination Reaction: The alkoxide/phenoxide base can induce an elimination reaction (E2) with the ethylating agent, particularly if the reaction temperature is too high.[8]

-

C-Alkylation: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[8]

Troubleshooting Low Yields: [8]

-

Incomplete Deprotonation: Ensure a sufficiently strong base and anhydrous conditions are used to fully deprotonate the hydroquinone.

-

Reaction Time and Temperature: Optimize the reaction time and temperature; prolonged reaction times or excessively high temperatures can lead to side reactions.

-

Purity of Reagents: Use pure and dry reagents and solvents to avoid unwanted side reactions.

Conclusion

The Williamson ether synthesis remains a highly effective and versatile method for the preparation of this compound. By carefully selecting the appropriate reagents, solvent, and reaction conditions, researchers can achieve high yields of this important chemical intermediate. This guide provides the necessary technical details and data to enable scientists and professionals in drug development and materials science to successfully synthesize and characterize this compound for their research and development needs.

References

- 1. Solved 5. Interpret the IR spectrum of 1,4-dimethoxybenzene, | Chegg.com [chegg.com]

- 2. IH NMR (300 MHz, CDC13) 1,4-Dimethoxybenzene -6.832 | Chegg.com [chegg.com]

- 3. Page loading... [guidechem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound(122-95-2) 1H NMR [m.chemicalbook.com]

- 6. This compound(122-95-2) IR Spectrum [chemicalbook.com]

- 7. Benzene, 1,4-diethoxy- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

IUPAC name and synonyms for 1,4-Diethoxybenzene

An In-depth Technical Guide to 1,4-Diethoxybenzene

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies.

Nomenclature

The standard IUPAC name for this compound is This compound [1][2]. It is also known by several synonyms, which are often encountered in literature and commercial listings.

Common Synonyms:

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature with a characteristic sweet, floral, or anise-like odor[8][9][10]. It is insoluble in water but soluble in organic solvents such as ethanol and ether[7][8].

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | [2][3][4][5][7][8][10] |

| Molecular Weight | 166.22 g/mol | [8][10] |

| CAS Number | 122-95-2 | [2][3][4][5][7][8] |

| Appearance | White to off-white crystalline solid | [8][10] |

| Melting Point | 69-72 °C | [3][10] |

| Boiling Point | 198-200 °C; 246 °C at 760 mmHg | [3][8] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Flash Point | 88.2 ± 19.4 °C | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, ether | [7][8] |

| Vapor Pressure | 0.0436 mmHg at 25°C | [7] |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Source |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

| Rotatable Bond Count | 4 | [8] |

| Topological Polar Surface Area | 18.5 Ų | [1][8] |

| Heavy Atom Count | 12 | [8] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the ethylation of hydroquinone. Several methods have been described in the literature.

Method 1: Williamson Ether Synthesis with Diethyl Sulfate

This is a common method for preparing this compound.[10][11]

-

Reactants: Hydroquinone, diethyl sulfate, and a base (e.g., sodium hydroxide).

-

Procedure:

-

Dissolve hydroquinone (1 equivalent) in an aqueous solution of sodium hydroxide.

-

Add diethyl sulfate (2.5 equivalents) dropwise to the stirred solution while maintaining the temperature below 40°C.

-

After the addition is complete, heat the mixture to reflux for a period to ensure the reaction goes to completion and to destroy any unreacted diethyl sulfate.

-

Cool the reaction mixture. The solid product will precipitate.

-

Isolate the crude product by filtration and wash it thoroughly with water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Method 2: Phase-Transfer Catalysis

This method offers an alternative to the classical Williamson synthesis, often with improved yields and milder reaction conditions.[9]

-

Reactants: Hydroquinone, an ethylating agent (e.g., ethyl bromide), a base (e.g., potassium hydroxide), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Procedure:

-

Combine hydroquinone, powdered potassium hydroxide, the phase-transfer catalyst, and a suitable solvent (e.g., methanol or ethanol) in a reaction vessel.

-

Add ethyl bromide to the mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours).[9]

-

After cooling, add water to the mixture.

-

The product, being insoluble in water, will precipitate and can be collected by suction filtration.

-

Wash the product with water until the filtrate is neutral.

-

Dry the product under a vacuum. If necessary, further purify by recrystallization from 95% ethanol.[9]

-

Analytical Methods

The characterization and purity assessment of this compound typically involve standard analytical techniques for organic compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating this compound from a mixture and confirming its identity based on its mass spectrum.[12] The NIST WebBook provides a reference mass spectrum for this compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound. The ¹H NMR spectrum would show characteristic signals for the aromatic protons and the ethoxy groups.[13]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C-O ether linkages and the aromatic ring.[1][4]

-

Melting Point Analysis: The melting point is a useful indicator of the purity of the synthesized compound. A sharp melting point range close to the literature value suggests high purity.

Visualizations

Caption: Synthesis of this compound via Williamson Ether Synthesis.

Caption: General analytical workflow for this compound characterization.

References

- 1. This compound | C10H14O2 | CID 67150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | CAS#:122-95-2 | Chemsrc [chemsrc.com]

- 4. Benzene, 1,4-diethoxy- [webbook.nist.gov]

- 5. Benzene, 1,4-diethoxy- [webbook.nist.gov]

- 6. This compound | 122-95-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | 122-95-2 [chemnet.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound CAS#: 122-95-2 [m.chemicalbook.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. env.go.jp [env.go.jp]

- 13. This compound(122-95-2) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of 1,4-Diethoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1,4-diethoxybenzene in various organic solvents. The information contained herein is critical for professionals in chemical research, synthesis, and pharmaceutical development, where this compound serves as a key intermediate. Understanding its solubility is paramount for process optimization, including purification, crystallization, and formulation.

Core Physical and Chemical Properties

This compound is an organic compound with the chemical formula C₁₀H₁₄O₂. It presents as a white crystalline solid and is known to be insoluble in water but soluble in several organic solvents.[1][2][3] Key physical properties are summarized below:

| Property | Value | Reference(s) |

| Molecular Weight | 166.22 g/mol | [4][5] |

| Melting Point | 69-72 °C | [2][4][6] |

| Boiling Point | 246 °C | [2][4][6] |

| Water Solubility | Insoluble | [1][2][3][4][6] |

Quantitative Solubility Data

A recent study systematically investigated the solubility of this compound in twelve monosolvent systems at temperatures ranging from 278.15 K to 318.15 K.[7] The research found that the mole fraction solubility of this compound increased with rising temperature across all tested solvents.[7] The following table summarizes the molar fraction solubility at 298.15 K (25 °C), highlighting the varying dissolution capabilities of different solvent classes.

Table 1: Molar Fraction Solubility of this compound in Various Organic Solvents at 298.15 K [7]

| Solvent | Molar Fraction (mol/mol) |

| Butyl Acetate | 0.212 |

| Ethyl Acetate | 0.179 |

| 2-Butanone | 0.169 |

| n-Propyl Acetate | 0.165 |

| Methyl Acetate | 0.145 |

| Acetone | > Isobutyl Acetate |

| Isobutyl Acetate | 0.112 |

| Dimethyl Carbonate | 0.099 |

| Ethyl Lactate | 0.074 |

| Acetonitrile | 0.067 |

| Ethanol | 0.015 |

| Methanol | 0.009 |

Note: The exact value for acetone was not provided in the abstract but was noted to be greater than that of isobutyl acetate.

The study also noted that factors such as solvent polarity, hydrogen bonding capabilities, and cohesive energy density significantly influence the solubility behavior of this compound.[7]

Experimental Protocol for Solubility Determination

A detailed experimental methodology for determining the solubility of this compound is crucial for reproducing and building upon existing data. While the full experimental details are contained within the cited primary literature, a general workflow for such an experiment can be outlined. The following diagram illustrates a typical gravimetric method for solubility determination.

Caption: A generalized experimental workflow for determining the solubility of a solid compound in a solvent.

The referenced study utilized established thermodynamic models, including the modified Apelblat, Margules, UNIQUAC, and NRTL models, to correlate the experimental solubility data.[7] The modified Apelblat model was reported to provide the best correlation.[7]

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its molecular structure, featuring a nonpolar benzene ring with two electron-donating ethoxy groups, dictates its affinity for various solvents.

The study by an unnamed source highlighted the importance of several factors in determining the solubility of this compound.[7] These include:

-

Solvent Polarity (ET(30)) : A measure of the solvent's ionizing power.

-

Hydrogen Bonding : The ability of the solvent to act as a hydrogen bond donor or acceptor.

-

Cohesive Energy Density : A measure of the intermolecular forces within the solvent.

-

Hansen Solubility Parameters (HSPs) : These parameters break down the cohesive energy into contributions from dispersion forces, polar forces, and hydrogen bonding.[7]

The thermodynamic analysis from the study revealed that the mixing process of this compound in the selected solvents is spontaneous and driven by an increase in entropy.[7]

Logical Relationships in Solubility Analysis

The process of understanding and predicting the solubility of a compound like this compound involves a logical progression from experimental measurement to theoretical modeling and analysis.

Caption: A diagram illustrating the logical flow from experimental data to theoretical analysis in solubility studies.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and industry. The provided quantitative data and the outline of the experimental and analytical methodologies offer a solid foundation for scientists and developers. The significant variation in solubility across different solvent classes underscores the importance of solvent selection for specific applications, from chemical synthesis to drug formulation. The referenced study provides a valuable resource for further in-depth analysis of the thermodynamic properties of this compound solutions.[7]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 122-95-2 [amp.chemicalbook.com]

- 3. This compound CAS#: 122-95-2 [m.chemicalbook.com]

- 4. This compound | 122-95-2 [chemnet.com]

- 5. This compound | C10H14O2 | CID 67150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. pubs.acs.org [pubs.acs.org]

Unveiling the Aromatic World of 1,4-Diethoxybenzene Analogs: A Technical Guide to Their Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence and sources of 1,4-diethoxybenzene and its analogs, with a primary focus on the structurally similar and more frequently documented 1,4-dimethoxybenzene. While this compound is a valuable synthetic compound, its presence in nature is not well-documented. In contrast, its methoxy analog is a known constituent of various plant species and plays a role in plant-insect interactions. This guide provides a comprehensive overview of the natural sources of these compounds, summarizes quantitative data, details experimental protocols for their isolation and identification, and presents visual workflows to aid in research and development.

Introduction

This compound and its analogs, belonging to the class of dialkoxybenzenes, are aromatic compounds with significant applications in the chemical industry, including the synthesis of dyes, pharmaceuticals, and fragrances.[1][2] Their structural precursor, hydroquinone, and its derivatives are found in a variety of natural sources.[3][4][5] Understanding the natural occurrence of these compounds can provide valuable insights for synthetic biology, drug discovery, and the development of novel fragrances and flavorings.

This guide focuses on the known natural sources of 1,4-dimethoxybenzene, a close analog of this compound, and their common precursor, hydroquinone. The methodologies for extraction and identification of these compounds from natural matrices are also detailed to provide a practical resource for researchers.

Natural Occurrence and Sources

While direct evidence for the natural occurrence of this compound is scarce in scientific literature, its analog, 1,4-dimethoxybenzene, has been identified in a variety of natural sources.[1]

1,4-Dimethoxybenzene

1,4-Dimethoxybenzene is a naturally occurring organic compound found in several plant species.[6] It is known for its sweet, floral odor and has been identified as a significant component of the scent profile of various plants, playing a role in attracting pollinators.[6][7]

Table 1: Natural Sources of 1,4-Dimethoxybenzene

| Source Organism | Family | Part of Organism | Reference(s) |

| Willow (Salix spp.) | Salicaceae | Flowers | [6] |

| Tea (Camellia sinensis) | Theaceae | Leaves | [6] |

| Hyacinth (Hyacinthus orientalis) | Asparagaceae | Flowers | [6] |

| Zucchini (Cucurbita pepo) | Cucurbitaceae | Flowers | [6][7] |

| Nymphaea rudgeana | Nymphaeaceae | - | [8] |

| Achillea abrotanoides | Asteraceae | - | [8] |

| Peppermint (Mentha X piperita) | Lamiaceae | - | [9] |

Hydroquinone and its Derivatives

Hydroquinone, the dihydroxy precursor to dialkoxybenzenes, and its glycoside derivative, arbutin, are widespread in the plant kingdom.[4][5] Arbutin can be hydrolyzed to hydroquinone.[5]

Table 2: Natural Sources of Hydroquinone and Arbutin

| Compound | Source Organism | Family | Part of Organism | Reported Concentration (ppm) | Reference(s) |

| Arbutin | Wheat products | Poaceae | - | 1-10 | [10] |

| Arbutin | Pears | Rosaceae | Fruit | 4-15 | [10] |

| Arbutin | Coffee | Rubiaceae | Beans | 0.1 | [10] |

| Arbutin | Tea | Theaceae | Leaves | 0.1 | [10] |

| Hydroquinone | Coffee | Rubiaceae | Beans | 0.2 | [10] |

| Hydroquinone | Red wine | Vitaceae | - | 0.5 | [10] |

| Hydroquinone | Wheat cereals | Poaceae | - | 0.2-0.4 | [10] |

| Hydroquinone | Broccoli | Brassicaceae | - | 0.1 | [10] |

| Hydroquinone | Agaricus hondensis | Agaricaceae | Mushroom | - | [11] |

| Hydroquinone | Propolis | - | - | - | [3] |

| Hydroquinone | Castoreum | - | Beaver castor sacs | - | [3] |

Experimental Protocols

The isolation and identification of this compound analogs from natural sources typically involve extraction followed by chromatographic and spectroscopic analysis.

General Extraction of Volatile Compounds from Plant Material

This protocol is a generalized procedure for the extraction of aromatic compounds like 1,4-dimethoxybenzene from plant tissues.

Materials:

-

Fresh or dried plant material (e.g., flowers, leaves)

-

Solvent (e.g., hexane, dichloromethane, methanol)

-

Grinder or blender

-

Filter paper and funnel or filtration apparatus

-

Rotary evaporator

-

Glassware (beakers, flasks)

Procedure:

-

Sample Preparation: Homogenize the plant material to increase the surface area for extraction.

-

Extraction: Macerate the homogenized plant material in a suitable solvent at room temperature. The choice of solvent will depend on the polarity of the target compounds. For semi-polar compounds like 1,4-dimethoxybenzene, dichloromethane or a mixture of hexane and ethyl acetate is often effective.

-

Filtration: Separate the solvent extract from the solid plant residue by filtration.

-

Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain a concentrated crude extract.

-

Further Purification (Optional): The crude extract can be further purified using techniques like column chromatography or solid-phase extraction (SPE) to isolate the compounds of interest.

Identification and Quantification

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

High-Performance Liquid Chromatography (HPLC)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

-

Chromatographic Separation:

-

GC-MS: The volatile and semi-volatile compounds in the extract are separated based on their boiling points and affinity for the GC column stationary phase. The mass spectrometer then fragments the eluted compounds, providing a mass spectrum that can be compared to spectral libraries for identification.

-

HPLC: For less volatile or thermally labile compounds, HPLC with a suitable detector (e.g., UV-Vis, MS) can be used for separation and quantification.

-

-

Spectroscopic Confirmation:

-

NMR: For unambiguous structure elucidation of isolated compounds, 1H and 13C NMR spectroscopy are essential.

-

-

Quantification: The concentration of the identified compounds can be determined by creating a calibration curve using authentic standards.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the extraction and identification of this compound analogs from natural sources, as well as the biosynthetic relationship of these compounds.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 122-95-2 [m.chemicalbook.com]

- 3. Hydroquinone - Wikipedia [en.wikipedia.org]

- 4. Hydroquinone: Environmental Pollution, Toxicity, and Microbial Answers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. History of hydroquinone - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 6. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 1,4-Dimethoxybenzene | C8H10O2 | CID 9016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Showing Compound 1,4-Dimethoxybenzene (FDB000855) - FooDB [foodb.ca]

- 10. Human exposure to naturally occurring hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. admiremyskin.com [admiremyskin.com]

An In-depth Technical Guide to the Electron-Donating Properties of Ethoxy Groups in 1,4-Diethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Diethoxybenzene is an aromatic compound of significant interest in medicinal chemistry and materials science due to the profound influence of its para-substituted ethoxy groups on the electronic environment of the benzene ring. The lone pairs of electrons on the oxygen atoms of the ethoxy groups are delocalized into the aromatic π-system, a phenomenon known as the resonance or mesomeric effect. This electron donation significantly increases the electron density at the ortho and para positions, rendering the molecule more nucleophilic and susceptible to electrophilic aromatic substitution. While the electronegative oxygen atom also exerts an electron-withdrawing inductive effect, the resonance effect is predominant, defining the overall electron-donating character of the ethoxy substituents. This guide provides a comprehensive overview of these electronic properties, supported by quantitative data, detailed experimental protocols for their determination, and visualizations of relevant chemical and synthetic pathways.

Quantitative Analysis of Electron-Donating Properties

The electron-donating nature of the ethoxy groups in this compound can be quantified using a combination of empirical parameters derived from linear free-energy relationships, spectroscopic analysis, electrochemical measurements, and computational chemistry. These quantitative descriptors are crucial for developing structure-activity relationships (SAR) in drug design and for predicting the reactivity of this compound and its derivatives in chemical synthesis.

Table 1: Quantitative Data on the Electronic Properties of the Ethoxy Group and this compound

| Parameter | Value | Method of Determination | Significance |

| Hammett Constant (σp) | -0.24 | Linear Free-Energy Relationships (pKa of substituted benzoic acids) | A negative value indicates strong electron-donating character at the para position through resonance. |

| Hammett Constant (σm) | +0.10 | Linear Free-Energy Relationships (pKa of substituted benzoic acids) | A positive value at the meta position, where resonance is minimal, reveals the electron-withdrawing inductive effect. |

| Taft Polar Constant (σ)* | +0.49 | Linear Free-Energy Relationships (ester hydrolysis rates) | Quantifies the polar (inductive and field) electron-withdrawing effect of the substituent. |

| ¹³C NMR Chemical Shift (ipso-C) | ~152 ppm (estimated) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Downfield shift of the carbon directly attached to the ethoxy group, indicative of the oxygen's electronegativity. |

| ¹³C NMR Chemical Shift (ortho-C) | ~116 ppm (estimated) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Upfield shift relative to benzene (128.5 ppm) due to increased electron density from the resonance effect. |

| ¹³C NMR Chemical Shift (meta-C) | ~129 ppm (estimated) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Minimal shift compared to benzene, as the resonance effect is not transmitted to the meta position. |

| Oxidation Potential (Epa) | To be determined | Cyclic Voltammetry (CV) | A lower oxidation potential compared to benzene would indicate a more electron-rich aromatic ring that is easier to oxidize. |

| HOMO Energy | To be determined | Computational Chemistry (e.g., DFT) | A higher HOMO energy level relative to benzene would signify greater electron-donating ability and increased reactivity towards electrophiles. |

| LUMO Energy | To be determined | Computational Chemistry (e.g., DFT) | The energy of the lowest unoccupied molecular orbital, which influences the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | To be determined | Computational Chemistry (e.g., DFT) | A smaller energy gap can be correlated with higher chemical reactivity and polarizability. |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from hydroquinone and an ethylating agent, a classic example of the Williamson ether synthesis.

Materials:

-

Hydroquinone (1,4-dihydroxybenzene)

-

Ethyl iodide or ethyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Magnetic stirrer and heating mantle

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroquinone in a suitable polar a-protic solvent such as acetone or DMF.

-

Add an excess of anhydrous potassium carbonate to the solution. This will act as the base to deprotonate the hydroxyl groups of hydroquinone.

-

While stirring vigorously, add at least two equivalents of ethyl iodide or ethyl bromide to the reaction mixture.

-

Heat the mixture to reflux and maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium iodide/bromide salts.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

Dissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel.

-

Wash the organic layer with a dilute aqueous solution of sodium hydroxide to remove any unreacted hydroquinone, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and evaporate the solvent to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Determination of Hammett Constants

This protocol outlines the general procedure for determining the Hammett substituent constants (σ) by measuring the pKa of a series of substituted benzoic acids.

Materials:

-

Benzoic acid

-

Para-ethoxybenzoic acid

-

Meta-ethoxybenzoic acid

-

pH meter

-

Burette

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

50% ethanol-water solvent mixture

-

Magnetic stirrer

Procedure:

-

Prepare solutions of known concentration for benzoic acid and each of the substituted benzoic acids in the 50% ethanol-water mixture.

-

Calibrate the pH meter using standard buffer solutions.

-

Titrate a known volume of each benzoic acid solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of NaOH added to generate a titration curve for each acid.

-

Determine the pKa for each acid, which is the pH at the half-equivalence point.

-

Calculate the Hammett constant (σ) for each substituent using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

Characterization by Cyclic Voltammetry

This protocol describes the determination of the oxidation potential of this compound, which provides insight into the electron-donating ability of the ethoxy groups.

Materials:

-

This compound

-

A suitable solvent (e.g., acetonitrile or dichloromethane)

-

A supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

A three-electrode electrochemical cell (working, reference, and counter electrodes)

-

Potentiostat

Procedure:

-

Prepare a solution of this compound of known concentration in the chosen solvent containing the supporting electrolyte.

-

Assemble the three-electrode cell with the solution. A glassy carbon or platinum electrode can be used as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.

-

De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for several minutes.

-

Perform a cyclic voltammetry scan, sweeping the potential from an initial value where no reaction occurs to a potential sufficiently positive to induce oxidation, and then reversing the scan.

-

Record the resulting voltammogram (current vs. potential).

-

The anodic peak potential (Epa) corresponds to the oxidation of this compound. A lower Epa value compared to a reference compound like benzene indicates that the substance is more easily oxidized and thus more electron-rich.

Visualization of Electronic Effects and Synthetic Pathways

Resonance and Inductive Effects of the Ethoxy Group

The electron-donating character of the ethoxy group is a result of the interplay between its resonance (+M effect) and inductive (-I effect) properties. The following diagram illustrates these opposing effects.

Application in Pharmaceutical Synthesis: A Pathway to Phenacetin Analogs

This compound can serve as a versatile starting material or intermediate in the synthesis of various pharmaceutically active compounds. A relevant example is its conceptual connection to the synthesis of phenacetin, a once-common analgesic. While phenacetin is typically synthesized from p-phenetidine, a derivative of this compound can be envisioned in a multi-step synthesis. The following pathway illustrates a plausible synthetic route.

Conclusion

The ethoxy groups in this compound are potent activators of the aromatic ring, primarily through a strong electron-donating resonance effect that overrides their inherent inductive withdrawal. This net electron donation has significant implications for the molecule's reactivity, spectroscopic properties, and its utility as a building block in the development of new chemical entities, including pharmaceuticals. A thorough understanding and quantification of these electronic effects, as outlined in this guide, are essential for researchers and scientists aiming to leverage the unique properties of this compound in their work. The provided experimental protocols offer a practical framework for the synthesis and characterization of this important compound and its derivatives.

Methodological & Application

Application Notes and Protocols: The Versatile Role of 1,4-Diethoxybenzene in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,4-Diethoxybenzene, also known as hydroquinone diethyl ether, is an aromatic organic compound with the formula C₆H₄(OCH₂CH₃)₂.[1] It typically appears as a white to off-white crystalline solid with a faint, sweet floral odor.[1] Its molecular structure, featuring a benzene ring substituted with two electron-donating ethoxy groups at the para positions, renders it an activated and versatile intermediate in a multitude of organic syntheses.[1] This compound serves as a crucial building block in the production of dyes, pharmaceuticals, liquid crystal materials, and fragrances.[1][2] The electron-rich nature of the aromatic ring makes it highly susceptible to electrophilic aromatic substitution, a key reaction class for the introduction of various functional groups.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 122-95-2[3] |

| Molecular Formula | C₁₀H₁₄O₂[3] |

| Molecular Weight | 166.22 g/mol [3] |

| Melting Point | 69-72 °C[3][4] |

| Boiling Point | 246-248 °C[3][4] |

| Appearance | White to orange to green powder or crystals[3] |

| Solubility | Insoluble in water; soluble in ethanol and ether[1] |

Key Applications in Organic Synthesis

This compound is a valuable precursor in several classes of organic reactions, primarily due to the activating, ortho, para-directing nature of its two ethoxy groups.

Electrophilic Aromatic Substitution

The electron-donating ethoxy groups make the aromatic ring of this compound exceptionally electron-rich, thus highly reactive towards electrophiles.[5] All four available positions on the ring are activated and sterically accessible, which can sometimes lead to polysubstitution if the reaction conditions are not carefully controlled.[5]

Common Electrophilic Substitution Reactions:

-

Nitration: Introduction of a nitro group (-NO₂) is a fundamental step for synthesizing intermediates used in dyes and pharmaceuticals. The nitro group can be subsequently reduced to an amino group.

-

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid introduces one or more halogen atoms.

-

Friedel-Crafts Acylation & Alkylation: These reactions introduce acyl or alkyl groups, respectively, forming substituted ketones or alkylated aromatics.

-

Chloromethylation: The introduction of a chloromethyl group (-CH₂Cl) provides a reactive handle for further synthetic transformations, such as the Wittig reaction for polymer synthesis.[6]

Fries Rearrangement

The Fries rearrangement is a powerful method for synthesizing hydroxy aryl ketones, which are important intermediates for various pharmaceuticals.[7][8] While this compound itself does not undergo this rearrangement, its precursor, hydroquinone, can be diacetylated and then subjected to a Fries rearrangement to produce 2,5-dihydroxyacetophenone.[9][10][11] This product is a key starting material in the synthesis of various bioactive compounds. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[7]

Synthesis of Dyes and Conjugated Materials

This compound and its derivatives are used as core structures in the synthesis of dyes and functional polymers.[12] For instance, it can be a starting point for creating electroluminescent macromonomers.[6] A typical synthetic route involves chloromethylation, followed by reaction with triphenylphosphine to form a phosphonium salt, which is then used in a Wittig condensation to build a conjugated system.[6]

Pharmaceutical and Agrochemical Synthesis

As a key organic intermediate, this compound is utilized in the synthesis of pesticides, medicines, and other specialty chemicals.[2] Its stable and predictable reactivity makes it a reliable building block for complex molecules, including active pharmaceutical ingredients (APIs).[13]

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the ethylation of hydroquinone using ethyl bromide and a phase transfer catalyst.

Reaction Scheme: HO-C₆H₄-OH + 2 CH₃CH₂Br --(KOH, Catalyst)--> CH₃CH₂O-C₆H₄-OCH₂CH₃ + 2 KBr + 2 H₂O

Materials:

-

Hydroquinone

-

Ethyl bromide

-

Potassium hydroxide (KOH)

-

Ethanol or Methanol (solvent)

-

Phase transfer catalyst (e.g., tetrabutylammonium bromide), if desired

Procedure:

-

In a round-bottom flask, dissolve hydroquinone and potassium hydroxide in 20 mL of ethanol (or methanol).[2]

-

Add ethyl bromide to the mixture.[2]

-

Heat the reaction mixture at 60 °C for 2 hours with continuous stirring.[2]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Ref. |

| Hydroquinone | Ethyl Bromide | Ethanol | 60 °C | 2 h | ~80% | [2] |

Protocol 2: Synthesis of 2,5-Diethoxy-4-nitroaniline (Intermediate for Dyes)

This protocol outlines a typical electrophilic nitration followed by reduction, starting from this compound.

Workflow Diagram:

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 122-95-2 [m.chemicalbook.com]

- 4. 122-95-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 8. Fries Rearrangement [organic-chemistry.org]

- 9. 2,5-dihydroxyacetophenone synthesis , Hive Methods Discourse [chemistry.mdma.ch]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. ijpsr.com [ijpsr.com]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. nbinno.com [nbinno.com]

Application Notes and Protocols: 1,4-Diethoxybenzene as a Versatile Building Block for Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diethoxybenzene is a readily available aromatic compound that serves as a valuable and versatile building block in the synthesis of thermotropic liquid crystals. Its symmetrical structure, featuring two flexible ethoxy chains, makes it an ideal core or precursor for the molecular architecture of calamitic (rod-shaped) liquid crystals. The presence of the ethoxy groups can influence key liquid crystalline properties such as the mesophase type, transition temperatures, and dielectric anisotropy.

These application notes provide detailed protocols for the synthesis of liquid crystals derived from this compound. The methodologies described focus on the preparation of key intermediates and their subsequent conversion into Schiff base liquid crystals, a common class of mesogenic compounds. This document includes comprehensive experimental procedures, tabulated quantitative data for easy comparison, and visualizations of the synthetic pathways and experimental workflows.

Core Concepts and Synthetic Strategy

The general strategy for utilizing this compound as a liquid crystal precursor involves a multi-step synthesis. Initially, this compound is functionalized to introduce reactive groups, such as formyl (-CHO) or amino (-NH2) groups. These functionalized derivatives are then used in condensation reactions to form the final liquid crystal molecules.

A common and illustrative example is the synthesis of a Schiff base liquid crystal, N-(4-ethoxybenzylidene)-4-ethoxyaniline. This synthesis demonstrates the conversion of this compound into two key intermediates: 4-ethoxybenzaldehyde and 4-ethoxyaniline, which are then reacted to form the final mesogenic compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

The foundational building block, this compound, can be synthesized from hydroquinone via the Williamson ether synthesis.[1]

Materials:

-

Hydroquinone

-

Ethyl iodide or Ethyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (1.0 eq) in acetone or DMF.

-

Base Addition: Add anhydrous potassium carbonate (2.5 eq).

-

Alkylation: Add ethyl iodide or ethyl bromide (2.2 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by water.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Ethoxybenzaldehyde (Intermediate A)

This protocol outlines the formylation of this compound to produce the key aldehyde intermediate.

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (DCM)

-

Sodium acetate solution

-

Ice bath

-

Dropping funnel

Procedure:

-

Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.1 eq) to N,N-dimethylformamide (3.0 eq) with stirring.

-

Formylation: Dissolve this compound (1.0 eq) in dichloromethane and add it dropwise to the Vilsmeier reagent.

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours.

-

Hydrolysis: Carefully pour the reaction mixture onto crushed ice and then add a saturated solution of sodium acetate to neutralize the acid.

-

Extraction: Extract the product with dichloromethane.

-

Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude 4-ethoxybenzaldehyde by vacuum distillation or recrystallization.

Protocol 3: Synthesis of 4-Ethoxyaniline (Intermediate B)

This protocol describes the synthesis of the amine intermediate via nitration of this compound followed by reduction.

Materials:

-

This compound

-

Nitric acid

-

Sulfuric acid

-

Tin(II) chloride (SnCl2) or Iron (Fe) powder

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Ice bath

Procedure:

-

Nitration: Slowly add a mixture of nitric acid and sulfuric acid to a solution of this compound at low temperature (0-5 °C) to yield 1,4-diethoxy-2-nitrobenzene.

-

Reduction: Reduce the nitro group using a standard procedure, such as reacting with tin(II) chloride in ethanol or iron powder in the presence of hydrochloric acid.

-

Work-up: Neutralize the reaction mixture with a sodium hydroxide solution and extract the product with a suitable organic solvent.

-

Purification: Purify the crude 4-ethoxyaniline by vacuum distillation or recrystallization.

Protocol 4: Synthesis of N-(4-ethoxybenzylidene)-4-ethoxyaniline (Liquid Crystal)

This final step involves the condensation of the aldehyde and amine intermediates to form the Schiff base liquid crystal.

Materials:

-

4-Ethoxybenzaldehyde (Intermediate A)

-

4-Ethoxyaniline (Intermediate B)

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

-

Reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-ethoxybenzaldehyde (1.0 eq) and 4-ethoxyaniline (1.0 eq) in absolute ethanol.

-

Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.

-

Reflux: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from absolute ethanol to yield the final liquid crystal product.

Data Presentation

The following tables summarize the key quantitative data for the synthesized liquid crystal and its precursors.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₁₀H₁₄O₂ | 166.22 | 71-73 | 246-247 |

| 4-Ethoxybenzaldehyde | C₉H₁₀O₂ | 150.17 | 12-14 | 248 |

| 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | 3-4 | 244 |

| N-(4-ethoxybenzylidene)-4-ethoxyaniline | C₁₇H₁₉NO₂ | 269.34 | 130-132 | - |

Table 2: Mesomorphic Properties of N-(4-ethoxybenzylidene)-4-ethoxyaniline

| Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) | Mesophase |

| Crystal to Nematic | ~135 | - | Nematic |

| Nematic to Isotropic | ~158 | - | Isotropic |

Note: The exact transition temperatures and enthalpy values can vary depending on the purity of the sample and the heating/cooling rate during analysis. The data presented here are typical values.

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in these application notes.

Caption: Synthetic pathway for a Schiff base liquid crystal from this compound.

Caption: General experimental workflow for liquid crystal synthesis.

Characterization of Liquid Crystalline Properties

The mesomorphic properties of the synthesized compounds should be characterized using standard analytical techniques:

-

Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.

-

Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the different mesophases (e.g., nematic, smectic).

-

Spectroscopy (NMR, IR, Mass Spectrometry): To confirm the chemical structure and purity of the synthesized compounds.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of calamitic liquid crystals. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and explore novel mesogenic materials based on this core structure. By modifying the functional groups and reaction partners, a wide variety of liquid crystals with tailored properties can be developed for applications in display technologies, sensors, and other advanced materials.

References

Application of 1,4-Diethoxybenzene in the Synthesis of Azo and Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction